5-Methyl-2-pyrazoline

Vue d'ensemble

Description

5-Methyl-2-pyrazoline is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Methyl-2-pyrazoline is a derivative of pyrazoline, a class of compounds known for their pharmacological activity .

Mode of Action

Pyrazoline derivatives, in general, are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Given the known activity of some pyrazoline derivatives on cdk2, it can be inferred that this compound may influence pathways related to cell cycle regulation .

Pharmacokinetics

The admet properties of similar pyrazoline derivatives have been investigated .

Result of Action

Given the known effects of similar pyrazoline derivatives, it can be inferred that this compound may have potential effects on cell cycle regulation .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the pyrazoline derivative .

Cellular Effects

Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that pyrazolines can influence cell function and impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

A key theme involved in the charge transfer mechanism of pyrazoline is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer .

Metabolic Pathways

The specific metabolic pathways involving 5-Methyl-2-pyrazoline are not well known. Pyrazolines are known to be involved in a variety of biochemical reactions, suggesting that they may interact with various enzymes and cofactors .

Activité Biologique

5-Methyl-2-pyrazoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or hydrazines with carbonyl compounds. For example, a common method includes the reaction of 1,3-diphenylhydrazone with ethyl acetoacetate to yield pyrazoline derivatives. This process often requires careful control of reaction conditions to optimize yield and purity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated various pyrazoline derivatives for their efficacy against different cancer cell lines, revealing that certain compounds displayed potent activity against leukemia subpanels. Notably, compounds labeled 4d and 4f showed GI50 values ranging from 1.64 to 4.58 μM, indicating their potential as anticancer agents .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

| - | MCF-7 (Breast) | 2.53 |

| - | HS 578T (Breast) | 1.94 |

Antimicrobial Activity

This compound and its derivatives have also shown promising antimicrobial activity. In vitro studies demonstrated that these compounds can inhibit the growth of various pathogenic fungi, such as Rhizoctonia solani. The most effective derivatives achieved complete growth inhibition at concentrations as low as 20 mg/L .

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving animal models, no significant acute toxicity was observed at various concentrations. However, some long-term studies indicated a potential for tumorigenesis at high doses in rat models, necessitating further investigation into its safety .

Case Studies

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of pyrazoline derivatives, researchers synthesized several new compounds based on the pyrazoline framework and tested them against a panel of cancer cell lines. The findings highlighted two compounds with exceptional activity against leukemia cells, prompting further exploration into their mechanism of action.

Case Study: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several pyrazoline derivatives against R. solani. The study found that specific modifications to the pyrazoline structure significantly enhanced antifungal activity, suggesting pathways for developing new antifungal agents.

Applications De Recherche Scientifique

Pharmacological Applications

5-Methyl-2-pyrazoline and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research:

- Anticancer Activity : Various studies have demonstrated that pyrazoline derivatives can inhibit cancer cell proliferation. For instance, certain substituted 5-pyrazolones have shown higher cytotoxicity against cancerous A431 cells compared to non-cancerous cells, indicating their potential as anticancer agents . Additionally, specific derivatives have been identified as effective against multiple cancer types, including lung and breast cancers .

- Neuroprotective Effects : Edaravone, a well-known neuroprotective drug derived from this compound, is used in treating brain ischemia injuries. Its antioxidant properties help mitigate oxidative stress in neuronal tissues .

- Antimicrobial Properties : Research indicates that pyrazoline derivatives possess significant antimicrobial activities, including antibacterial and antifungal effects. This makes them promising candidates for developing new antimicrobial agents .

- Anti-inflammatory and Analgesic Effects : Some pyrazolines have been noted for their anti-inflammatory and analgesic properties, which can be beneficial in pain management therapies .

Industrial Applications

Beyond pharmacological uses, this compound finds applications in various industrial sectors:

- Agrochemicals : The compound is utilized as a pesticide and herbicide due to its effectiveness against pests and weeds. Its derivatives have been developed to enhance agricultural productivity while minimizing environmental impact .

- Materials Science : Pyrazolines are also explored for their role in developing thermally stable polymers and corrosion inhibitors. Their unique chemical structure allows for the creation of materials with desirable physical properties .

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of novel substituted 5-pyrazolone derivatives on A431 malignant keratinocytes. Results indicated that these compounds exhibited significant toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Case Study 2: Neuroprotection

Research on edaravone has shown its efficacy in protecting neurons from ischemic damage. Clinical trials demonstrated improved outcomes in stroke patients treated with edaravone compared to controls, establishing its therapeutic value in neuroprotection .

Propriétés

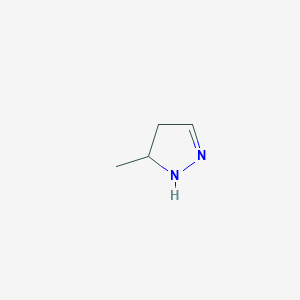

IUPAC Name |

5-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSAMBCRXSULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338544 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-20-3 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.